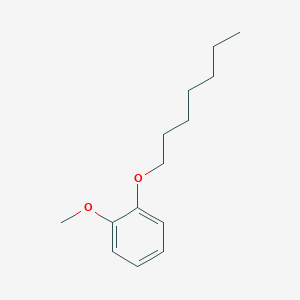

1-(Heptyloxy)-2-methoxybenzene

Description

Contextualization of the Alkoxybenzene Scaffold in Chemical Research

Alkoxybenzenes, and more broadly, alkyl aryl ethers, are a class of organic compounds where an aromatic ring is connected to an alkyl chain via an ether linkage. This structural motif is present in a multitude of biologically active molecules and functional materials. The electronic properties of the benzene (B151609) ring are significantly influenced by the alkoxy group, which acts as an electron-donating group, thereby activating the ring towards electrophilic substitution, primarily at the ortho and para positions. This characteristic makes alkoxybenzenes versatile intermediates in organic synthesis.

The nature of the alkyl and aryl components can be tailored to fine-tune the molecule's physical and chemical properties, such as solubility, lipophilicity, and reactivity. This adaptability has led to their use in various research domains, including medicinal chemistry, materials science, and fragrance chemistry.

Research Rationale and Scope for 1-(Heptyloxy)-2-methoxybenzene

1-(Heptyloxy)-2-methoxybenzene, also known as guaiacol (B22219) heptyl ether, is a specific derivative of interest. Its structure features a benzene ring substituted with a methoxy (B1213986) group and a heptyloxy group at adjacent positions (ortho-substitution). The presence of the seven-carbon heptyl chain imparts significant lipophilicity to the molecule. The core research interest in this compound lies in understanding how the interplay between the methoxy and the long-chain heptyloxy groups influences its physicochemical properties and potential applications.

The scope of this article is to provide a focused examination of 1-(Heptyloxy)-2-methoxybenzene, covering its fundamental chemical properties, a plausible synthetic route, and the context of related research that informs its potential utility.

Overview of Prior Research on Related Methoxyphenyl Ethers and Eugenol (B1671780) Derivatives

Research into methoxyphenyl ethers, particularly those derived from guaiacol (2-methoxyphenol), is extensive. Guaiacol and its derivatives are known for their presence in natural products, such as in wood smoke and certain essential oils, contributing to their characteristic aromas. nih.gov They have been investigated for various applications, including as precursors for flavorants like vanillin (B372448) and in the development of pharmaceuticals. nih.gov For instance, some guaiacol ethers have been studied for their potential antitussive (cough-suppressing) activities. tsijournals.com

Eugenol, a related compound with a 4-allyl-2-methoxyphenyl structure, and its derivatives have also been a fertile ground for research. Studies have explored their biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. google.com The structural modifications of eugenol, often at the hydroxyl or allyl group, have led to the synthesis of numerous derivatives with a wide range of potential applications. This body of research on related methoxyphenyl ethers and eugenol derivatives provides a valuable framework for understanding the potential significance of 1-(Heptyloxy)-2-methoxybenzene.

Structure

3D Structure

Properties

CAS No. |

906663-75-0 |

|---|---|

Molecular Formula |

C14H22O2 |

Molecular Weight |

222.32 g/mol |

IUPAC Name |

1-heptoxy-2-methoxybenzene |

InChI |

InChI=1S/C14H22O2/c1-3-4-5-6-9-12-16-14-11-8-7-10-13(14)15-2/h7-8,10-11H,3-6,9,12H2,1-2H3 |

InChI Key |

ZETRYINZXQAGPD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC1=CC=CC=C1OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Heptyloxy 2 Methoxybenzene

Established Synthetic Pathways for Guaiacol (B22219) and Eugenol (B1671780) Ether Derivatives

The synthesis of ether derivatives from phenols like guaiacol and eugenol is a well-established area of organic chemistry. The Williamson ether synthesis is a cornerstone method, involving the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.comlibretexts.org This SN2 reaction is widely used for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings. wikipedia.org For instance, guaiacol can be reacted with an appropriate alkyl halide in the presence of a base to yield the corresponding ether. A common procedure involves refluxing guaiacol with an alkyl bromide and potassium carbonate in a solvent like acetone. orgsyn.org

Eugenol, another key starting material, can also be readily converted to its ether derivatives. iomcworld.com The phenolic hydroxyl group of eugenol can be deprotonated with a base, such as sodium hydroxide (B78521), and then reacted with an alkylating agent. nih.gov The resulting eugenol ethers have been explored for various applications, including their potential as antifungal and antileishmanial agents. iomcworld.com The structural modification of eugenol through etherification can significantly alter its biological and olfactory properties. iomcworld.comajol.info

The synthesis of guaiacol glycidyl (B131873) ether, an important intermediate, is achieved through the condensation of guaiacol with epichlorohydrin (B41342) or glycidol. google.comchemicalbook.com This reaction can be catalyzed by bases like sodium hydroxide. google.com Similarly, guaiacol glycerol (B35011) ether can be produced by reacting guaiacol with glycid in the presence of an alkali hydroxide or alcoholate at elevated temperatures. google.com

Optimized Synthesis of 1-(Heptyloxy)-2-methoxybenzene via Alkylation Reactions

The synthesis of 1-(heptyloxy)-2-methoxybenzene is typically achieved through the alkylation of guaiacol with a heptyl halide, following the principles of the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of guaiacol to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of the heptyl halide.

The choice of base, solvent, and reaction conditions plays a crucial role in optimizing the yield and purity of the desired product. Common bases used include potassium carbonate and sodium hydroxide. orgsyn.orggoogle.com Aprotic polar solvents such as acetone, dimethylformamide (DMF), or acetonitrile (B52724) are often employed to promote the SN2 reaction. orgsyn.orgchem-station.com

The alkylation of guaiacol can result in both O-alkylation, yielding the desired ether product, and C-alkylation, where the alkyl group attaches to the benzene (B151609) ring. conicet.gov.aracs.org The reaction conditions can be tuned to favor O-alkylation. For instance, in the alkylation of guaiacol with cyclohexanol, O-alkylation is observed at lower reaction times, while C-alkylation becomes more prominent over time. acs.org Kinetic modeling of such reactions helps in understanding the reaction mechanism and optimizing conditions for the desired product. conicet.gov.aracs.orgconicet.gov.ar

Table 1: Reaction Parameters for Williamson Ether Synthesis

| Parameter | Typical Conditions | Rationale |

|---|---|---|

| Alkyl Halide | Primary (e.g., 1-bromoheptane) | Favors SN2 reaction, minimizing elimination side reactions. masterorganicchemistry.com |

| Base | K2CO3, NaOH | Deprotonates the phenolic hydroxyl group to form the nucleophilic alkoxide. orgsyn.orggoogle.com |

| Solvent | Acetone, Acetonitrile, DMF | Aprotic polar solvents facilitate the SN2 mechanism. orgsyn.orgchem-station.com |

| Temperature | Reflux | Provides the necessary activation energy for the reaction. orgsyn.org |

Green Chemistry Approaches in the Synthesis of Alkoxybenzene Compounds

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods, in line with the principles of green chemistry. This includes the use of greener solvents, recoverable catalysts, and improving atom economy. rsc.orgrsc.org

For the synthesis of alkoxybenzenes, green approaches can involve several strategies. One approach is the use of water as a solvent, which is non-toxic and readily available. nih.gov For example, the synthesis of azoxybenzenes has been successfully carried out in water at room temperature. nih.gov Another strategy is the use of catalysts that can be easily recovered and reused. rsc.org

Microwave-assisted synthesis has also emerged as a green technique. It can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. wikipedia.org For instance, the Williamson ether synthesis, which might traditionally require hours of reflux, can be completed in minutes under microwave irradiation, with an observed increase in yield. wikipedia.org

Furthermore, the use of starting materials derived from renewable resources, such as lignin, is a key aspect of green chemistry. rsc.orgaalto.fi Guaiacol itself is a lignin-derived phenolic monomer, making its conversion into value-added products like 1-(heptyloxy)-2-methoxybenzene an attractive pathway for biomass valorization. aalto.fi

Derivatization Strategies and Analogue Synthesis Based on the 1-(Heptyloxy)-2-methoxybenzene Core

The 1-(heptyloxy)-2-methoxybenzene core structure can be further modified to synthesize a range of analogues with potentially interesting properties. These derivatization strategies often target the aromatic ring or seek to introduce additional functional groups.

One common strategy is the Claisen rearrangement of allyloxybenzene derivatives. This reaction involves the thermal rearrangement of an allyl aryl ether to an o-allylphenol. acs.org Subsequent alkylation of the newly formed phenolic hydroxyl group can lead to a variety of disubstituted alkoxybenzenes. acs.org

Another approach involves introducing substituents onto the benzene ring through electrophilic aromatic substitution reactions. The alkoxy groups on the ring will direct incoming electrophiles to the ortho and para positions.

Furthermore, the synthesis of analogues can be achieved by starting with substituted guaiacols. For example, starting with a guaiacol derivative that has an additional functional group on the ring will result in a 1-(heptyloxy)-2-methoxybenzene analogue with that substituent. This approach allows for the systematic exploration of structure-activity relationships. The synthesis of minilibraries of substituted alkoxybenzenes has been described as a method for rapidly generating a diverse set of compounds for screening purposes. acs.org

Finally, more complex derivatives can be synthesized. For instance, eugenol derivatives have been synthesized with moieties like 1,2,3-triazole, which can enhance biological activity. nih.gov Similar strategies could be applied to the 1-(heptyloxy)-2-methoxybenzene scaffold to create novel compounds.

Advanced Spectroscopic and Structural Elucidation of 1 Heptyloxy 2 Methoxybenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1-(heptyloxy)-2-methoxybenzene, both ¹H and ¹³C NMR would provide detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(heptyloxy)-2-methoxybenzene is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the heptyloxy chain. The aromatic region would likely display a complex multiplet for the four protons on the benzene (B151609) ring, typically in the range of δ 6.8-7.2 ppm. The methoxy group would present a sharp singlet at approximately δ 3.8 ppm. The heptyloxy group would show a triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, a series of multiplets for the five methylene (B1212753) groups (CH₂) in the middle of the chain between δ 1.2-1.8 ppm, and a triplet for the methylene group attached to the oxygen atom (OCH₂) at around δ 4.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms. For 1-(heptyloxy)-2-methoxybenzene, the spectrum would show signals for the aromatic carbons, the methoxy carbon, and the seven carbons of the heptyloxy chain. The aromatic carbons would appear in the region of δ 110-150 ppm. The methoxy carbon would be observed around δ 55-60 ppm. The carbons of the heptyloxy chain would resonate at various upfield positions, with the terminal methyl carbon appearing at approximately δ 14 ppm and the other methylene carbons between δ 22-32 ppm. The carbon of the OCH₂ group would be found further downfield, around δ 68-70 ppm.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 6.8 - 7.2 (m) | 110 - 125 |

| Aromatic-C-O | - | 147 - 150 |

| OCH₃ | 3.8 (s) | 55 - 60 |

| OCH₂- | 4.0 (t) | 68 - 70 |

| -(CH₂)₅- | 1.2 - 1.8 (m) | 22 - 32 |

| -CH₃ | 0.9 (t) | ~14 |

This is a predictive table based on analogous compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The electron ionization (EI) mass spectrum of 1-(heptyloxy)-2-methoxybenzene would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight of 222.32 g/mol .

The fragmentation pattern would likely involve the cleavage of the ether bonds. A prominent fragmentation pathway would be the loss of the heptyl radical (C₇H₁₅•), resulting in a fragment ion at m/z 123, corresponding to the methoxyphenoxy cation. Another characteristic fragmentation would be the alpha-cleavage of the ether, leading to the formation of a heptene (B3026448) molecule and a guaiacol (B22219) radical cation, which would be observed at m/z 124. nist.gov Further fragmentation of the heptyl chain would also produce a series of smaller aliphatic fragment ions.

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 222 | [M]⁺ |

| 124 | [M - C₇H₁₄]⁺• (guaiacol radical cation) |

| 123 | [M - C₇H₁₅]⁺ (methoxyphenoxy cation) |

| 109 | [C₇H₉O]⁺ |

| 97 | [C₇H₁₃]⁺ (heptenyl cation) |

This is a predictive table based on analogous compounds.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing its vibrational modes.

IR Spectroscopy: The IR spectrum of 1-(heptyloxy)-2-methoxybenzene would exhibit characteristic absorption bands. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the aryl ether would appear as a strong band around 1250 cm⁻¹. The aliphatic C-H stretching of the heptyloxy group would be observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). researchgate.net

Raman Spectroscopy: The Raman spectrum would also show signals for the aromatic ring and the aliphatic chain. The symmetric breathing mode of the benzene ring would give a strong Raman signal. The C-O-C stretching vibrations would also be Raman active.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| Aryl C-O Stretch | ~1250 | ~1250 |

| Aliphatic C-O Stretch | ~1040 | ~1040 |

This is a predictive table based on analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in 1-(heptyloxy)-2-methoxybenzene is the substituted benzene ring. The UV-Vis spectrum is expected to show absorption bands characteristic of a substituted benzene. Typically, two main absorption bands are observed for benzene derivatives: the primary band (π → π) around 200-220 nm and the secondary, fine-structured band (n → π) at longer wavelengths, around 260-280 nm. For guaiacol, the parent compound, a UV absorption maximum is observed around 275 nm. sielc.com The heptyloxy substituent is not expected to significantly shift the absorption maximum compared to guaiacol.

| Transition | Expected λmax (nm) |

| π → π | ~220 |

| n → π | ~275 |

This is a predictive table based on analogous compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a compound like 1-(heptyloxy)-2-methoxybenzene, which is likely an oil or a low-melting solid at room temperature, obtaining single crystals suitable for X-ray diffraction could be challenging.

If suitable crystals could be grown, X-ray crystallography would provide a wealth of information, including bond lengths, bond angles, and the conformation of the heptyloxy chain. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as van der Waals forces or weak C-H···π interactions. The planarity of the benzene ring and the orientation of the methoxy and heptyloxy groups relative to the ring would be determined with high precision. However, as of now, there are no published crystal structures for 1-(heptyloxy)-2-methoxybenzene in the Cambridge Structural Database.

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly using DFT methods like B3LYP, are standard for optimizing molecular geometry and understanding the electronic properties of molecules. nih.govnih.gov For a compound like 1-(heptyloxy)-2-methoxybenzene, such calculations would typically determine bond lengths, bond angles, and dihedral angles of its ground state. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into its chemical reactivity, with the energy gap between them indicating the molecule's kinetic stability. researchgate.netnih.gov Molecular Electrostatic Potential (MEP) maps could also be generated to identify regions susceptible to electrophilic and nucleophilic attack. nih.gov However, specific values for these parameters for 1-(heptyloxy)-2-methoxybenzene have not been published.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are instrumental in predicting how a molecule might interact with a biological target, such as a protein receptor. epa.govscielo.br These computational techniques can estimate the binding affinity and stability of the ligand-protein complex, which is crucial for drug discovery and development. nih.govepa.gov While studies on related compounds explore their interactions with various biological targets epa.govscielo.br, there is no available research detailing the docking of 1-(heptyloxy)-2-methoxybenzene into any specific protein active site or subsequent molecular dynamics simulations to validate the stability of such interactions.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are frequently used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. chemrxiv.org These theoretical spectra can aid in the interpretation of experimental data and the structural elucidation of newly synthesized compounds. While experimental spectral data for isomers and related compounds are available nih.gov, and methodologies for predicting such spectra are well-established chemrxiv.org, specific computationally predicted IR and NMR data for 1-(heptyloxy)-2-methoxybenzene are not found in the reviewed literature.

Conclusion

1-(Heftyloxy)-2-methoxybenzene stands as an interesting, yet under-documented, member of the alkoxybenzene family. While specific research dedicated to this compound is limited, its structural relationship to well-studied guaiacol (B22219) and eugenol (B1671780) derivatives suggests a potential for interesting physicochemical properties and applications. The Williamson ether synthesis provides a straightforward and efficient method for its preparation, opening the door for future investigations into its unique characteristics and potential uses in various fields of chemical research. Further studies are warranted to fully elucidate its properties and explore its potential as a building block in the synthesis of more complex molecules.

Investigation of Biological Activities and Mechanisms of Action Non Human & in Vitro Studies

Evaluation of Anesthetic Potency and Recovery Profiles in Aquatic Organisms

The evaluation of anesthetic agents in aquatic organisms is crucial for aquaculture and research to minimize stress and injury during handling, transport, and experimental procedures. researchgate.netmdpi.com An ideal anesthetic for fish should induce anesthesia rapidly (typically within 1-5 minutes), allow for a quick recovery (less than 5 minutes), be water-soluble, and leave no harmful residues. epa.gov The effectiveness of an anesthetic can be influenced by factors such as the fish species, size, water temperature, and pH. nih.govnih.gov Anesthesia in fish is typically administered by immersion in an anesthetic bath, where the compound is absorbed through the gills. ebi.ac.uk

Commonly used anesthetics in aquaculture include tricaine (B183219) methanesulfonate (B1217627) (MS-222), benzocaine (B179285), and 2-phenoxyethanol. epa.govnih.gov For instance, studies on Nile tilapia (Oreochromis niloticus) have evaluated the efficacy of benzocaine and eugenol (B1671780), a compound structurally related to the guaiacol (B22219) core of 1-(heptyloxy)-2-methoxybenzene. scielo.org.co In these studies, benzocaine at 100 mg/L and eugenol at 50 mg/L resulted in rapid induction and recovery times. scielo.org.co Another guaiacol derivative, guaiacol glyceryl ether, was found to have a high induction and recovery time in Nile tilapia at a concentration of 900 mg/L, deeming it less suitable for this species. scielo.org.coscielo.org.co

The anesthetic mechanism of action for eugenol in fish is believed to involve the modulation of the γ-aminobutyric acid subtype A (GABAA) receptors in the brain, which is a common pathway for many anesthetic agents. nih.gov Given that 1-(heptyloxy)-2-methoxybenzene is a guaiacol ether, it is plausible that it could exhibit anesthetic properties, potentially acting through similar mechanisms. However, to date, no specific studies have been published that evaluate the anesthetic potency or recovery profiles of 1-(heptyloxy)-2-methoxybenzene in any aquatic species. Further research is required to determine its efficacy and safety as a fish anesthetic.

Antimicrobial Efficacy against Selected Microorganisms

The antimicrobial properties of chemical compounds are typically assessed by determining their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various microorganisms. While direct studies on the antimicrobial efficacy of 1-(heptyloxy)-2-methoxybenzene are limited, research on structurally related compounds provides valuable insights.

Guaiacol (2-methoxyphenol), the core structure of 1-(heptyloxy)-2-methoxybenzene, and its derivatives have been shown to possess antimicrobial properties. ebi.ac.ukresearchgate.net The antimicrobial action of phenolic compounds like guaiacol is often attributed to their ability to disrupt the microbial cell membrane, leading to increased permeability and leakage of cellular contents. researchgate.net

A study on alkyloxy benzene-1,2-diols, which are structurally similar to 1-(heptyloxy)-2-methoxybenzene but with an additional hydroxyl group, demonstrated antimicrobial activity. Specifically, ethers with 6, 7, or 8 carbons in their alkyl chain, including a heptyloxy derivative, were found to be bactericidal against the Gram-positive bacterium Bacillus subtilis. acs.org The same study showed no significant effect on the Gram-negative bacterium Escherichia coli. acs.org The mechanism of action for heptyloxy benzene-1,2-diol was shown to be the permeabilization of the bacterial membrane of B. subtilis. acs.org Furthermore, unpublished data mentioned in the study indicated that heptyloxy benzene-1,2-diol also exhibits antimicrobial activity against Xanthomonas citri, the causative agent of citrus canker. acs.org

Another study investigating various naturally occurring phenols and their derivatives found that guaiacol itself had minimal inhibitory effects on the growth of Staphylococcus epidermidis and Pseudomonas aeruginosa at the tested concentrations, whereas its allyl-substituted counterpart, eugenol, showed significant activity. nih.gov This suggests that the nature of the substituents on the guaiacol ring system plays a critical role in determining antimicrobial efficacy.

These findings suggest that 1-(heptyloxy)-2-methoxybenzene may possess selective antimicrobial activity, particularly against Gram-positive bacteria, and that its mechanism of action could involve disruption of the bacterial cell membrane. However, empirical testing is necessary to confirm its specific antimicrobial spectrum and potency.

Antioxidant Capacity and Free Radical Scavenging Mechanisms

The antioxidant capacity of a compound is its ability to neutralize free radicals, which are highly reactive molecules that can cause cellular damage through oxidative stress. This activity is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the oxygen radical absorbance capacity (ORAC) assay. scielo.org.conih.gov

Phenolic compounds, including guaiacol and its derivatives, are known for their antioxidant properties. acs.orgvinatiorganics.com The antioxidant mechanism of guaiacol derivatives primarily involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby stabilizing it. researchgate.net The presence of a methoxy (B1213986) group at the ortho position, as seen in 1-(heptyloxy)-2-methoxybenzene, can enhance this antioxidant activity. acs.org

Studies on various 2-methoxyphenol derivatives have demonstrated their potential as antioxidants. nih.goviiarjournals.org For instance, research has shown that the antioxidant activity of phenolic acids is influenced by the number and position of methoxy and phenolic hydroxyl groups. acs.org An increase in the number of methoxyl groups has been correlated with higher antioxidant activity. acs.org Furthermore, the nature of the side chain also plays a role; for example, eugenol often exhibits greater antioxidant activity than guaiacol in various assays. acs.org

While no specific studies have reported the antioxidant capacity of 1-(heptyloxy)-2-methoxybenzene, based on the known properties of its structural components, it is hypothesized to possess antioxidant activity. The presence of the guaiacol moiety suggests a potential for free radical scavenging. The heptyloxy side chain, being a lipophilic group, might influence its interaction with lipid-based free radicals and its distribution in different assay systems.

Table 1: Antioxidant Activity of Selected Guaiacol Derivatives This table is illustrative and based on general findings for guaiacol derivatives, as specific data for 1-(heptyloxy)-2-methoxybenzene is unavailable.

| Compound | Assay | Antioxidant Activity |

|---|---|---|

| Guaiacol | DPPH Scavenging | Moderate |

| Eugenol | DPPH Scavenging | High |

| Vanillic Acid | FRAP | High |

| Vanillin (B372448) | DPPH Scavenging | Moderate |

Enzyme Inhibition Studies and Kinetic Analysis

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of enzyme inhibition is crucial in drug discovery and for understanding biological pathways. nih.gov Inhibition can be reversible or irreversible, and reversible inhibitors can be competitive, non-competitive, or uncompetitive, each affecting the enzyme's kinetic parameters (Vmax and Km) in a distinct way. researchgate.netyoutube.comyoutube.comkhanacademy.org

While there are no specific enzyme inhibition studies published for 1-(heptyloxy)-2-methoxybenzene, research on structurally related compounds provides some indications of its potential activity. A study on 2-alkoxy-5-methoxyallylbenzenes, which share the alkoxybenzene core, investigated their inhibitory effects on soybean 15-lipoxygenase (SLO). Lipoxygenases are enzymes involved in the inflammatory pathway. The study found that the inhibitory potency of these compounds was dependent on the molecular volume and shape of the alkoxy moiety.

Furthermore, several guaiacol derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are also key players in inflammation. nih.govresearchgate.net For example, curcumin (B1669340) and methyl ferulate, both containing the guaiacol structure, have been shown to inhibit COX activity. nih.gov The mechanism of inhibition can vary, with some compounds acting as competitive inhibitors at the enzyme's active site. khanacademy.org

Given that 1-(heptyloxy)-2-methoxybenzene possesses an alkoxybenzene structure similar to the 15-lipoxygenase inhibitors and a guaiacol core found in some COX inhibitors, it is plausible that it could exhibit inhibitory activity against these or other enzymes. The long heptyloxy chain would likely influence its binding affinity and specificity within the enzyme's active site. However, without direct experimental data, its enzyme inhibitory profile remains speculative.

Receptor Binding Affinity and Ligand-Receptor Interactions (In Vitro)

Receptor binding assays are used to determine the affinity of a compound for a specific receptor, which is a key step in understanding its pharmacological effects. nih.govrsc.orgnih.gov These assays typically involve a radiolabeled ligand that binds to the receptor, and the test compound's ability to displace the radioligand is measured.

There is a lack of published studies specifically investigating the receptor binding affinity of 1-(heptyloxy)-2-methoxybenzene. However, research on other alkoxy-substituted phenethylamines and amphetamines, which are also benzene (B151609) derivatives, has shown that the length of the alkoxy group can influence binding affinity at various receptors, particularly serotonin (B10506) receptors (e.g., 5-HT2A and 5-HT2C). epa.govacs.org In these studies, extending the 4-alkoxy group generally increased binding affinities at these receptors. acs.org

Another study on 1-cyclohexyl-x-methoxybenzene derivatives, which share a methoxybenzene moiety, found that these compounds were inactive at mu, kappa, and delta opioid receptors in vitro. researchgate.net This suggests that not all alkoxybenzene derivatives will have significant affinity for opioid receptors.

The guaiacol structure itself has been studied in the context of enzyme binding sites, such as in cytochrome c peroxidase, but this does not directly translate to receptor binding in the pharmacological sense. nih.gov

Based on the available information for related structures, it is difficult to predict the receptor binding profile of 1-(heptyloxy)-2-methoxybenzene. The presence of the methoxy and heptyloxy groups will determine its physicochemical properties, which in turn will govern its potential interactions with various receptors. Specific in vitro binding assays would be necessary to determine its affinity for a range of receptors and to elucidate any potential ligand-receptor interactions.

Structure-Activity Relationship (SAR) Analysis of 1-(Heptyloxy)-2-methoxybenzene and its Analogues

Structure-activity relationship (SAR) analysis is a critical component of medicinal chemistry that relates the chemical structure of a molecule to its biological activity. mdpi.comnih.gov By modifying the structure of a compound, it is possible to enhance its potency, selectivity, or other pharmacological properties.

For 1-(heptyloxy)-2-methoxybenzene, which is a guaiacol ether, SAR can be inferred from studies on related compounds:

Influence of the Alkoxy Chain: The length and nature of the alkoxy chain attached to the benzene ring are significant determinants of biological activity. In the case of alkyloxy benzene-1,2-diols, antimicrobial activity against B. subtilis was highest for derivatives with 6, 7, or 8 carbons in the alkyl chain. acs.org This suggests that an optimal chain length exists for this particular activity, and the heptyloxy group of 1-(heptyloxy)-2-methoxybenzene falls within this optimal range. Similarly, for 2-alkoxy-5-methoxyallylbenzenes as 15-lipoxygenase inhibitors, the molecular volume and shape of the alkoxy group were found to be major factors in their inhibitory potency. For 4-alkoxy-substituted 2,5-dimethoxyphenethylamines, extending the alkoxy group generally increased binding affinities at 5-HT2A and 5-HT2C receptors. acs.org

Role of the Methoxy Group: The methoxy group at the ortho position is a key feature of the guaiacol moiety. This group is known to enhance the antioxidant activity of phenolic compounds. acs.org In a study of phenolic acids, the presence of methoxy groups significantly increased their free radical scavenging ability. acs.org

Contribution of the Phenolic Hydroxyl Group (in Analogues): In guaiacol and its derivatives that possess a free phenolic hydroxyl group, this group is crucial for their antioxidant and free radical scavenging activities, as it can donate a hydrogen atom. researchgate.net In 1-(heptyloxy)-2-methoxybenzene, this hydroxyl group is etherified with a heptyl chain, which would significantly alter its hydrogen-donating ability and thus its primary antioxidant mechanism compared to guaiacol. However, the ether linkage may be susceptible to metabolic cleavage, potentially releasing a more active phenolic compound in vivo.

Impact of Other Substituents: The addition of other functional groups to the benzene ring can dramatically alter biological activity. For example, the presence of an allyl group in eugenol leads to greater antimicrobial and antioxidant activity compared to guaiacol. acs.orgnih.gov

Cellular Assays and Cytotoxicity in Non-Human Cell Lines

Cytotoxicity assays are used to determine the toxicity of a compound to cells. These assays, often performed on various cell lines, are essential for assessing the potential of a compound as a therapeutic agent and for understanding its safety profile. nih.govnih.gov A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. nih.gov

There is a lack of direct studies on the cytotoxicity of 1-(heptyloxy)-2-methoxybenzene in non-human cell lines. However, studies on related compounds provide some context. For example, various 2-methoxyphenol derivatives have been evaluated for their cytotoxicity against the human submandibular gland tumor cell line (HSG). researchgate.net The cytotoxicity in that study varied significantly among the different derivatives, with curcumin and dehydrodiisoeugenol (B190919) being the most cytotoxic. researchgate.net

In another study, propenylbenzene derivatives were tested for their antiproliferative activity against HepG2 (human liver cancer), Caco-2 (human colorectal adenocarcinoma), and MG63 (human osteosarcoma) cell lines, showing varying degrees of activity depending on the compound and concentration. researchgate.netfrontiersin.org Importantly, these compounds showed no hemolytic activity against human red blood cells, suggesting a degree of selectivity. researchgate.netfrontiersin.org

A study on N-substituted benzimidazole (B57391) derivatives, which also contain a benzene ring, showed that some compounds with methoxy and hydroxy substitutions exhibited selective antiproliferative activity against the MCF-7 breast cancer cell line. nih.gov

Given the diverse cytotoxic profiles of its structural analogues, it is difficult to predict the specific cytotoxicity of 1-(heptyloxy)-2-methoxybenzene. Its lipophilic heptyloxy chain might facilitate its interaction with cell membranes, potentially leading to cytotoxic effects at certain concentrations. Empirical testing on a panel of non-human cell lines would be required to determine its cytotoxic potential and to identify any selective activity against specific cell types.

Potential Applications in Material Science and Advanced Chemical Technologies

Role as a Precursor in Polymer Synthesis or Functional Coatings

The structure of 1-(Heptyloxy)-2-methoxybenzene makes it a candidate as a monomer or a modifying agent in the synthesis of specialized polymers and functional coatings. The benzene (B151609) ring can be subjected to various electrophilic aromatic substitution reactions, allowing for the introduction of polymerizable groups such as vinyl, styryl, or acrylic moieties.

The presence of the long, non-polar heptyloxy group can impart flexibility and hydrophobicity to a polymer backbone. This could be particularly advantageous in the development of functional coatings that require controlled surface properties, such as water repellency or reduced friction. For instance, incorporating this molecule into a polymer matrix could lower the surface energy of the resulting material.

Furthermore, the methoxy (B1213986) group can influence the solubility of the monomer and the resulting polymer, as well as provide a site for potential further chemical modification. The combination of the hydrophobic alkyl chain and the more polar methoxy group gives the molecule an amphiphilic character, which could be exploited in the design of self-assembling polymers or polymeric surfactants.

In the realm of high-performance polymers, alkoxy-substituted aromatic compounds are known to be precursors to materials with desirable thermal and mechanical properties. While direct research on polymers derived from 1-(Heptyloxy)-2-methoxybenzene is scarce, the principles of polymer chemistry suggest its potential utility in creating materials with tailored properties for specific applications, such as dielectric layers in electronic components or as additives in specialty plastics.

Exploration in Analytical Chemistry as a Standard or Reagent

In the field of analytical chemistry, there is a constant need for high-purity, stable compounds to serve as reference standards or reagents. Given its expected stability and distinct chemical signature, 1-(Heptyloxy)-2-methoxybenzene could potentially be utilized as an internal standard in chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Its relatively high molecular weight and boiling point would make it suitable for the analysis of complex mixtures containing other aromatic ethers or long-chain alkyl compounds.

As a reagent, the aromatic ring of 1-(Heptyloxy)-2-methoxybenzene could be functionalized to create a derivatizing agent. For example, the introduction of a reactive group at a specific position on the benzene ring could yield a molecule that selectively reacts with certain analytes, thereby enabling their detection and quantification, particularly for enhancing the volatility or spectroscopic properties of target molecules in complex matrices.

Although not currently marketed as a mainstream analytical standard, its synthesis from readily available precursors like guaiacol (B22219) (2-methoxyphenol) suggests that it could be produced in high purity for such applications. The development of analytical methods for emerging contaminants or industrial chemicals may create a demand for new reference materials, a role for which this compound could be well-suited.

Integration into Advanced Sensing Technologies or Devices

The development of advanced chemical sensors often relies on the design of sensitive layers that can selectively interact with target analytes. The molecular structure of 1-(Heptyloxy)-2-methoxybenzene suggests its potential as a component in the fabrication of such sensors. The aromatic ring can participate in π-π stacking interactions with other aromatic molecules, while the alkoxy groups can engage in dipole-dipole or hydrogen bonding interactions.

For instance, a thin film of a polymer incorporating 1-(Heptyloxy)-2-methoxybenzene could be used as the sensing element in a quartz crystal microbalance (QCM) or surface acoustic wave (SAW) sensor. The absorption of volatile organic compounds (VOCs) into this film would cause a change in mass, which can be detected electronically. The specific chemical functionalities of the heptyloxy and methoxy groups could be leveraged to tune the selectivity of the sensor towards particular classes of analytes.

Moreover, functionalized benzene derivatives are being explored for their use in optical sensors. purdue.eduresearchgate.netresearchgate.netacs.orgbwise.kr By attaching a chromophore or fluorophore to the 1-(Heptyloxy)-2-methoxybenzene scaffold, a sensor could be designed that exhibits a change in its optical properties upon binding to a target molecule. The long alkyl chain could also be advantageous in creating a specific microenvironment within the sensing layer that enhances the interaction with the analyte. While speculative, the fundamental properties of this compound align with the requirements for materials used in modern sensing technologies.

Analytical Methodologies for Detection and Quantification of 1 Heptyloxy 2 Methoxybenzene

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental in the analysis of 1-(Heptyloxy)-2-methoxybenzene, providing robust methods for its separation from impurities and for the assessment of its purity. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most pertinent techniques, chosen based on the compound's volatility and polarity.

Gas Chromatography (GC): Given the likely volatility of 1-(Heptyloxy)-2-methoxybenzene, GC is a highly suitable method for its analysis. While specific GC methods for this exact compound are not extensively documented in publicly available literature, standard methods for similar aromatic ethers are well-established. For instance, related compounds like 1-methoxy-2-methylbenzene and 1,2-dimethoxybenzene (B1683551) are known to be analyzable by GC. nist.govnist.gov The selection of the stationary phase is critical and typically involves non-polar or medium-polarity columns, such as those with polysiloxane-based coatings.

| Parameter | Typical Value/Condition |

| Stationary Phase | 5% Phenyl Polysiloxane |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Oven Program | Temperature gradient from 100°C to 280°C |

High-Performance Liquid Chromatography (HPLC): For less volatile derivatives or when derivatization is not desirable, HPLC offers a powerful alternative. A reverse-phase approach is commonly used for compounds of similar polarity. An example of HPLC application for related methoxy-substituted benzenes involves the use of a C18 column with a methanol-water mobile phase. spectralabsci.com

| Parameter | Typical Value/Condition |

| Stationary Phase | C18 (Octadecylsilane) |

| Mobile Phase | Isocratic or gradient elution with Methanol/Water mixture |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Detector |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Hyphenated Techniques for Enhanced Analytical Resolution

To achieve a higher degree of confidence in the identification of 1-(Heptyloxy)-2-methoxybenzene and to resolve complex mixtures, chromatographic techniques are often coupled with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for the analysis of volatile compounds. GC-MS combines the separation capabilities of GC with the sensitive and specific detection of MS. For the related compound 1-ethoxy-2-methoxybenzene, GC-MS analysis has been reported. nih.gov Electron ionization (EI) is a common ionization technique for such molecules, leading to predictable fragmentation patterns that aid in structural elucidation. The mass spectrum of a related compound, 1-methoxy-2-methylbenzene, is available and provides an example of the type of data obtained. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For analyses where HPLC is the preferred separation method, coupling it with a mass spectrometer can provide molecular weight and structural information. Electrospray ionization (ESI) is a soft ionization technique often used in LC-MS that can generate intact molecular ions, which is particularly useful for confirming the molecular weight of the analyte. The analysis of similar compounds like 2-hydroxy-4-methoxybenzaldehyde (B30951) has demonstrated the utility of LC-MS with ESI in positive ion mode. researchgate.net

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods, particularly UV-Vis spectrophotometry, offer a straightforward and cost-effective approach for the quantitative analysis of 1-(Heptyloxy)-2-methoxybenzene, especially when the compound is in a relatively pure state.

The presence of the benzene (B151609) ring in 1-(Heptyloxy)-2-methoxybenzene results in characteristic UV absorption. The absorption peaks are influenced by the conjugated double bond system of the benzene ring and the presence of functional groups like the methoxy (B1213986) and heptyloxy groups. shimadzu.com These functional groups can cause shifts in the absorption peak wavelengths (bathochromic or hypsochromic shifts) compared to unsubstituted benzene. shimadzu.com For quantitative analysis, a calibration curve is typically prepared by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following the Beer-Lambert law.

| Compound | λmax (nm) | Molar Absorption Coefficient (ε) |

| Benzene | 255 | 180 |

| Naphthalene | 286 | 360 |

| Anthracene | 375 | 7100 |

This table illustrates how the extension of the conjugated system affects the absorption maximum and molar absorptivity. Data from Shimadzu Application Note. shimadzu.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.